3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide
Description
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O2/c1-18(2,3)25-16-12(9-22-25)17(27)24(10-21-16)7-6-15(26)23-11-4-5-13(19)14(20)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTFDJQPADLAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide primarily targets the Tyrosine-protein kinase Lyn, Proto-oncogene tyrosine-protein kinase Src, and Tyrosine-protein kinase Lck. These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and immune response.
Mode of Action
It is known to interact with its targets, possibly inhibiting their activity. This interaction can lead to changes in cellular processes regulated by these proteins.
Biochemical Pathways
Given its targets, it may influence pathways related to cell growth, differentiation, and immune response. The downstream effects of these changes could vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. These effects could include alterations in cell growth and differentiation, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores the compound's structural characteristics, synthesis, and pharmacological properties, including its potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of the compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group that enhances lipophilicity. This modification can significantly influence the compound's biological activity and solubility. The presence of a dichlorophenyl moiety further contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H21Cl2N5O |
| Molecular Weight | 396.29 g/mol |
| CAS Number | 899751-70-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methodologies include cyclization reactions with various reagents to form the desired pyrazolo[3,4-d]pyrimidine scaffold. For instance, reactions involving tert-butyl isocyanate and dichlorophenyl derivatives can yield significant quantities of the target compound.
Antitumor Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine framework have demonstrated promising antitumor activities. Research indicates that similar compounds exhibit inhibitory effects on cancer cell lines. For example, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- In Vitro Studies : The compound has shown potential in inhibiting proliferation in various human tumor cell lines such as HeLa and HCT116. The mechanism may involve interference with key signaling pathways involved in tumor growth.
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives:
- Cyclin-dependent Kinase Inhibition : A study demonstrated that modifications to the pyrazolo ring could enhance selectivity for CDK2 over CDK9, indicating potential for targeted cancer therapies .
- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication, suggesting a broader therapeutic application against viral infections .
Future Directions
Further research is warranted to elucidate the precise mechanisms of action of this compound. In vitro studies focusing on its interaction with specific molecular targets could provide insights into its therapeutic potential. Additionally, exploring analogs with modified substituents may lead to compounds with enhanced efficacy and selectivity.
Comparison with Similar Compounds
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride
- Key Difference: Replaces pyrazolopyrimidinone with a quinoline-indazole hybrid.
- Impact: The indazole-quinoline system may enhance π-π stacking interactions. Reported yield (38%) is lower than the target compound’s analogs, suggesting synthetic challenges .
Core Scaffold Modifications
1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine
2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Difference: Chromenone moiety fused to pyrazolopyrimidine.
- Melting point (102–105°C) is lower than typical pyrazolopyrimidinones, reflecting structural flexibility .
Linker and Functional Group Variations
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide
- Key Difference : Sulfonamide linker replaces propanamide.
- Impact : Sulfonamides often improve solubility and target enzymes (e.g., carbonic anhydrase). Mass (589.1 Da) indicates higher molecular weight than the target compound .
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (Cl, CF₃) on the phenyl ring improve binding to hydrophobic pockets, while tert-butyl groups stabilize the pyrazolopyrimidinone core .
- Synthetic Challenges: Yields for dichlorophenyl-containing analogs vary widely (21–84%), with thieno-pyrimidine derivatives showing the lowest yields (27%) .
- Biological Relevance: The dichlorophenyl-propanamide motif is shared with propanil, a herbicide, but the pyrazolopyrimidinone core aligns with kinase inhibitors (e.g., c-Met inhibitors ).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by tert-butyl group introduction and propanamide side-chain coupling. Key parameters include:
- Temperature : Reactions often require reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring closure .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance intermediate solubility and reaction homogeneity .
- Catalysts : Triethylamine or palladium-based catalysts are critical for amide bond formation and cross-coupling reactions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, such as the tert-butyl group (δ ~1.3 ppm for 9H singlet) and dichlorophenyl protons (δ ~7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~470–480 Da) and fragmentation patterns .
- FTIR : C=O stretches (~1680–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the propanamide moiety .
Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC50 values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at concentrations ≤10 µM .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Lipophilicity : The tert-butyl group increases logP values by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Steric Effects : Molecular docking studies (e.g., AutoDock Vina) reveal that the bulky tert-butyl group restricts binding to shallow enzyme pockets, improving selectivity for deeper active sites (e.g., in kinases) .
- Metabolic Stability : Assess hepatic microsomal stability (t1/2 >60 min suggests reduced CYP450-mediated degradation) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Substituent Scanning : Systematically vary the dichlorophenyl and propanamide groups to isolate electronic vs. steric effects. For example:
- Replace 3,4-dichlorophenyl with 4-fluorophenyl to evaluate halogen impact on binding .
- Modify the propanamide chain length to assess conformational flexibility .
- Data Normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability between studies .
Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and apoptosis inducer?
- Methodological Answer :
- Kinase Inhibition : Western blotting detects reduced phosphorylation of downstream targets (e.g., ERK1/2) in treated cells .
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays link activity to mitochondrial pathway activation .
- Cross-Talk Analysis : RNA sequencing identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) in response to kinase inhibition .
Q. How can crystallographic data address discrepancies in proposed binding modes from docking studies?
- Methodological Answer :
- Co-Crystallization : Grow crystals of the compound bound to its target (e.g., kinase domain) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution .
- Electron Density Maps : Compare docking poses with crystallographic data to validate hydrogen bonding (e.g., pyrimidine N-H with kinase hinge region) and hydrophobic interactions .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Methodological Answer :
- Matrix Effects : Use LC-MS/MS with deuterated internal standards to correct for ion suppression in plasma or tissue homogenates .
- Detection Limits : Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) to achieve lower limits of quantification (LLOQ) ≤1 ng/mL .
- Degradation : Store samples at –80°C and include protease inhibitors to prevent enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
